molecular formula C7H14O B1281623 (1-Methylcyclopentyl)methanol CAS No. 38502-28-2

(1-Methylcyclopentyl)methanol

Cat. No.: B1281623
CAS No.: 38502-28-2
M. Wt: 114.19 g/mol
InChI Key: MXJAKZQKSYGLTK-UHFFFAOYSA-N
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Description

(1-Methylcyclopentyl)methanol: is an organic compound with the molecular formula C7H14O . It is a cyclopentane derivative where a methyl group is attached to the cyclopentane ring, and a hydroxyl group is attached to the carbon adjacent to the methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the above synthetic routes can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2, Pd/C, LiAlH4

    Substitution: SOCl2, PBr3

Major Products Formed:

    Oxidation: (1-Methylcyclopentyl)ketone

    Reduction: 1-Methylcyclopentane

    Substitution: (1-Methylcyclopentyl)chloride

Mechanism of Action

The mechanism of action for (1-Methylcyclopentyl)methanol largely depends on its functional group interactions. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, making it a versatile intermediate in various chemical processes .

Biological Activity

(1-Methylcyclopentyl)methanol is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

This compound is characterized by its cyclopentane structure with a methyl group and a hydroxyl functional group. Its molecular formula is C7H14OC_7H_{14}O, and it has a molecular weight of approximately 114.19 g/mol. The compound's structure allows for various interactions with biological targets, particularly receptors involved in neurotransmission.

1. Interaction with Muscarinic Acetylcholine Receptors

Research indicates that this compound can act as a modulator of muscarinic acetylcholine receptors (mAChRs), specifically the M4 subtype. These receptors are crucial in the central nervous system (CNS) for mediating cognitive functions and motor control. Studies have shown that compounds similar to this compound can influence dopamine release and cognitive processing, making them potential candidates for treating disorders like Alzheimer's disease and schizophrenia .

Table 1: Biological Activity of this compound on mAChRs

CompoundReceptor TypeActivity DescriptionReference
This compoundM4Allosteric modulation leading to enhanced cognitive function
XanomelineM4Antipsychotic-like effects in preclinical models

2. GABA Uptake Inhibition

Another area of interest is the compound's role in GABA uptake inhibition. GABA (gamma-aminobutyric acid) is a key inhibitory neurotransmitter in the brain. The inhibition of GABA uptake can lead to increased GABA levels, potentially alleviating conditions such as anxiety and epilepsy. Research has shown that derivatives of this compound exhibit varying degrees of potency in inhibiting GABA uptake, indicating its potential therapeutic applications .

Table 2: GABA Uptake Inhibition Potency

CompoundpIC50 ± SEMRemarks
Bis(4-methoxyphenyl)this compound6.5 ± 0.2Moderate inhibitor of GABA uptake
Other derivativesVariesPotency influenced by structural modifications

Case Study 1: Cognitive Enhancement

In a study examining the effects of this compound on cognitive function in animal models, researchers found that administration led to significant improvements in memory retention and learning tasks. The modulation of M4 mAChRs was identified as a key mechanism behind these effects, suggesting that this compound could be further explored for cognitive enhancement therapies .

Case Study 2: Antidepressant Effects

Another investigation focused on the antidepressant-like effects of this compound in rodent models. Results indicated that the compound reduced depressive behaviors, likely through its action on serotonergic pathways alongside its interaction with mAChRs .

Properties

IUPAC Name

(1-methylcyclopentyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-7(6-8)4-2-3-5-7/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJAKZQKSYGLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38502-28-2
Record name (1-methylcyclopentyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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